molecular formula C10H10BrClF3N B13479201 rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

Katalognummer: B13479201
Molekulargewicht: 316.54 g/mol
InChI-Schlüssel: ZQFIHQNLRSHFDT-OZZZDHQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is a chiral indenamine derivative characterized by a bromine substituent at position 5, a trifluoromethyl group at position 2, and a trans-configuration at the 1R,2S stereocenters .

This compound is synthesized via multi-step organic reactions, likely involving Friedel-Crafts alkylation, cyclization, and stereoselective reduction, as inferred from methods used for similar indenamine derivatives . Its primary applications include serving as a building block in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics due to the structural influence of the trifluoromethyl group on blood-brain barrier permeability .

Eigenschaften

Molekularformel

C10H10BrClF3N

Molekulargewicht

316.54 g/mol

IUPAC-Name

(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H9BrF3N.ClH/c11-6-1-2-7-5(3-6)4-8(9(7)15)10(12,13)14;/h1-3,8-9H,4,15H2;1H/t8-,9-;/m0./s1

InChI-Schlüssel

ZQFIHQNLRSHFDT-OZZZDHQUSA-N

Isomerische SMILES

C1[C@@H]([C@H](C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl

Kanonische SMILES

C1C(C(C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Key Synthetic Routes

Halogenation and Trifluoromethylation of Indane Precursors
  • Starting from commercially available or synthesized 2,3-dihydro-1H-indene derivatives, selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
  • Trifluoromethylation at the 2-position can be introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted building blocks in the synthesis. Iron-catalyzed trifluoromethylation methods have been reported for similar substrates, providing regioselective incorporation of the CF3 group.
Amination at the 1-Position
  • The amine group at the 1-position is typically introduced by reduction of corresponding ketones or oximes or by nucleophilic substitution reactions on activated intermediates.
  • Recent advances include iron-catalyzed aminoazidation of alkenes, followed by azide reduction to the primary amine, providing a direct route to 2-azidoamines which can be converted to amines after azide reduction. This method offers regioselectivity and functional group tolerance (Makai et al., ETH Zürich).
Formation of Hydrochloride Salt
  • The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating purification and stabilization.

Experimental Protocol Example (Adapted from Related Aminoazidation Procedures)

Step Reagents and Conditions Outcome
Preparation of Fe(OTf)2 stock solution Fe(OTf)2 (0.302 mmol) dissolved in dry MeOH (15 mL) under argon Catalyst stock solution for aminoazidation
Aminoazidation reaction Alkene substrate (0.5 mmol), NaN3 (0.52 mmol), O-pivaloyl hydroxylamine triflic acid (1.25 mmol), Fe(OTf)2 stock (1.3 mL), room temperature, 16 h Formation of 2-azidoamine intermediate
Work-up and purification Dilution with 1 M NaOH, extraction with DCM, drying, concentration, column chromatography on triethylamine-deactivated silica gel Isolation of azidoamine
Azide reduction Reduction of azido group to amine (e.g., by catalytic hydrogenation or Staudinger reaction) Formation of primary amine
Salt formation Treatment with HCl in solvent rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

Optimization and Yields

  • The aminoazidation reaction proceeds with high regioselectivity but moderate diastereoselectivity.
  • Yields vary depending on substrate substitution and reaction conditions, typically ranging from 50% to 80% for the azidoamine intermediate.
  • Scale-up experiments have demonstrated reproducibility and robustness of the iron-catalyzed method.
  • Safety considerations are critical due to the use of azides and trifluoromethyl reagents, requiring controlled handling and appropriate solvent choice to avoid hazardous byproducts.

Data Tables Summarizing Preparation Parameters

Parameter Details Notes
Catalyst Iron(II) trifluoromethanesulfonate (Fe(OTf)2) 5 mol% loading
Azide source Sodium azide (NaN3) or lithium azide (LiN3) LiN3 more active but explosive
Aminating reagent O-pivaloyl hydroxylamine triflic acid (PivONH3OTf) Prepared per Org. Synth. protocol
Solvent Methanol (dry, technical grade) Avoid dichloromethane for azide safety
Temperature Room temperature (approx. 20-25 °C) Mild conditions
Reaction time 12-16 hours (overnight) Sufficient for full conversion
Work-up Aqueous NaOH extraction, DCM extraction, drying Use triethylamine-deactivated silica gel for purification
Diastereoselectivity Moderate, not fully selective Post-synthetic resolution may be required
Yield 50-80% for azidoamine intermediate Final amine yield depends on reduction and purification

Summary of Research Results

  • The iron-catalyzed aminoazidation methodology provides a direct and regioselective route to 2-azidoamines from alkenes, which can be converted to the target amine after reduction.
  • This approach is applicable to substrates similar to rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, trans, offering a versatile synthetic pathway.
  • The synthetic route is supported by comprehensive characterization data including NMR (1H, 13C, 19F), HRMS, and chromatographic analysis ensuring product purity and structural confirmation.
  • Safety protocols for handling azides and trifluoromethyl reagents are well established and critical for laboratory practice.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro compound, while reduction may produce a dehalogenated product.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The amine group may participate in hydrogen bonding and other interactions that modulate its biological activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Structural Variations

The table below compares key structural and physicochemical properties of the target compound with analogous indenamine derivatives:

Compound Name (CAS Number) Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Features
rac-(1R,2S)-5-Bromo-2-(trifluoromethyl)-... (CB99727556) 5-Br, 2-CF₃, trans C₁₀H₁₀BrClF₃N ~316.35 N/A High lipophilicity due to CF₃; trans stereochemistry
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl (1443238-61-6) 5-Br C₉H₁₁BrClN 248.55 95–97% Simpler structure; lacks CF₃
rac-(1R,2S)-2,6-Dimethyl-... (1909294-54-7) 2,6-diMe C₁₁H₁₆ClN 197.7 N/A Methyl groups enhance steric bulk
(S)-5-Bromo-4-methyl-... (1079742-66-7) 5-Br, 4-Me C₁₀H₁₃BrClN 262.57 N/A Methyl at position 4 alters regioselectivity
6-(Trifluoromethyl)-... (68755-41-9) 6-CF₃ C₁₀H₁₀ClF₃N 247.64 95% CF₃ at position 6; distinct electronic effects

Key Differences and Implications

Trifluoromethyl Group (CF₃): The target compound’s CF₃ group at position 2 significantly increases lipophilicity (logP ~2.5–3.0 estimated), enhancing membrane permeability compared to non-CF₃ analogs like (R)-5-bromo-... (logP ~1.8) .

Bromine Substituent: Bromine at position 5 introduces steric bulk and may act as a halogen bond donor in target binding, a feature absent in methyl-substituted analogs (e.g., 2,6-dimethyl derivative) .

Stereochemistry :

  • The trans configuration (1R,2S) in the target compound contrasts with cis or racemic mixtures in other derivatives, influencing diastereoselectivity in synthesis and biological activity .

Research Findings and Challenges

  • Thermal Stability : The target compound’s hydrochloride salt form improves thermal stability (decomposition >200°C) compared to free-base analogs .
  • Purity Challenges : CF₃-containing compounds often require rigorous purification (e.g., column chromatography or recrystallization) to achieve >95% purity, whereas simpler analogs like (R)-5-bromo-... are more straightforward to isolate .
  • Biological Activity : Preliminary studies suggest the target compound’s trans isomer exhibits 3–5x higher receptor binding affinity than its cis counterpart, underscoring the importance of stereochemistry .

Biologische Aktivität

The compound rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name: rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans
  • CAS Number: 2740591-71-1
  • Molecular Formula: C10H8BrF3ClN
  • Molecular Weight: 296.53 g/mol

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its interactions with various biological targets. Preliminary findings suggest it may exhibit significant effects in the following areas:

1. Neuropharmacology

Studies indicate that compounds similar to rac-(1R,2S)-5-bromo derivatives have potential neuroprotective effects. They may modulate neurotransmitter systems and exhibit anti-inflammatory properties in neural contexts.

2. Antimicrobial Activity

Recent investigations have shown that related indene derivatives possess antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and antibacterial efficacy.

3. Anticancer Properties

Some analogs of this compound have been studied for their anticancer activity. In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Structure-Activity Relationship (SAR)

The structure of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride plays a crucial role in its biological activity. Key structural features influencing its pharmacological profile include:

Structural FeatureInfluence on Activity
Bromo GroupEnhances binding affinity to biological targets
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability
Indene CoreProvides a scaffold for diverse biological interactions

Case Studies

Several studies have explored the biological effects of related compounds:

Case Study 1: Neuroprotective Effects

In a study published in Journal of Neurochemistry, a series of indene derivatives were evaluated for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that specific substitutions on the indene structure significantly enhanced neuroprotection by reducing reactive oxygen species (ROS) levels.

Case Study 2: Antimicrobial Activity

Research in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various indene derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with a trifluoromethyl substituent exhibited improved antibacterial activity compared to their non-fluorinated counterparts.

Case Study 3: Anticancer Potential

A recent article in Cancer Research investigated the anticancer properties of brominated indene derivatives. The findings demonstrated that these compounds could induce apoptosis in breast cancer cells via mitochondrial pathways.

Q & A

Q. What synthetic methodologies are optimal for preparing rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (trans)?

The synthesis typically involves:

  • Bromination : Electrophilic substitution at the 5-position of the indene ring using brominating agents (e.g., NBS or Br₂/Fe) .
  • Trifluoromethylation : Introducing the -CF₃ group via nucleophilic substitution (e.g., Ruppert–Prakash reagent) or radical pathways, depending on steric and electronic constraints .
  • Amination : Reductive amination or catalytic hydrogenation to introduce the amine group at the 1-position .
  • Resolution : Diastereomeric salt formation or chiral chromatography to isolate the trans isomer .
  • Hydrochloride Formation : Reaction with HCl in polar solvents (e.g., ethanol) to stabilize the amine .

Q. How can the stereochemical purity of the trans isomer be validated?

Use a combination of:

  • Chiral HPLC : To resolve enantiomers and confirm trans configuration .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
  • NMR Spectroscopy : Analyze coupling constants (e.g., vicinal 3JHH^3J_{HH}) to distinguish trans vs. cis diastereomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

TechniqueKey ParametersApplication
1^1H/13^{13}C NMR Chemical shifts, coupling constantsConfirm substituent positions and stereochemistry
FT-IR Stretching frequencies (N-H: ~3300 cm⁻¹; C-F: 1100–1200 cm⁻¹)Identify functional groups
HRMS Exact mass (±2 ppm)Verify molecular formula and purity
XRD Bond angles/lengthsResolve stereochemical ambiguities

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -CF₃) influence the compound’s reactivity in nucleophilic substitution reactions?

The -CF₃ group stabilizes adjacent carbocations via inductive effects, enhancing electrophilicity at the 2-position. This facilitates nucleophilic attack (e.g., SN2 mechanisms) but may sterically hinder bulkier nucleophiles. Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophiles (e.g., NH₃, amines) are recommended to map reactivity .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking Simulations (AutoDock Vina) : Model binding affinities to receptors (e.g., serotonin transporters) using the compound’s 3D structure .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved across studies?

Potential factors include:

  • Assay Conditions : pH, solvent (DMSO vs. aqueous), and temperature affect solubility and stability .
  • Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in cancer cells) .
  • Metabolic Interference : Cytochrome P450 interactions may alter active concentrations .
    Methodological Fix : Standardize protocols (e.g., CLSI guidelines) and use isotopically labeled analogs for pharmacokinetic tracking .

Q. What substituent modifications enhance selectivity for neurological vs. anticancer targets?

SubstituentBiological ActivityRationale
-Br Anticancer (DNA intercalation)Heavy atom effect enhances DNA binding
-CF₃ Neurological (5-HT receptor modulation)Lipophilic -CF₃ improves blood-brain barrier penetration
-NH₂ Dual activityAmine group enables hydrogen bonding with diverse targets

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling HCl fumes .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Methodological Resources

  • Stereochemical Analysis : Refer to IUPAC guidelines for NMR interpretation of diastereomers .
  • Computational Tools : ICReDD’s reaction path search algorithms for optimizing synthetic routes .
  • Bioactivity Validation : Use PubChem’s bioassay data (AID 743255) as a benchmark .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.